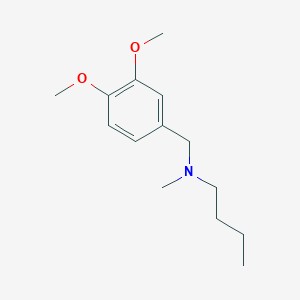![molecular formula C18H19ClN2O2 B4923584 N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide, commonly known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Upjohn, a pharmaceutical company, and was later developed as a potential painkiller. U-47700 has been found to be highly potent and has been associated with several cases of overdose deaths.
Mecanismo De Acción
U-47700 acts by binding to the μ-opioid receptor and activating it, leading to the release of endogenous opioids such as enkephalins and endorphins. This activation results in the inhibition of pain signals in the spinal cord and brain, leading to analgesia.
Biochemical and Physiological Effects:
U-47700 has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been associated with several adverse effects, including nausea, vomiting, constipation, and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor. However, its potential for abuse and the associated risks of overdose limit its use in research.
Direcciones Futuras
There are several future directions for research on U-47700, including the development of more selective and safer opioid analgesics. Additionally, further studies are needed to better understand the mechanisms underlying the adverse effects of U-47700 and to develop strategies to mitigate these effects. Finally, research is needed to explore the potential therapeutic uses of U-47700, particularly in the treatment of chronic pain.
Métodos De Síntesis
U-47700 can be synthesized using various methods, including the reaction of 4-chloro-N-(2-hydroxyethyl)aniline with 3,4-dimethylaniline in the presence of a reducing agent. Other methods involve the reaction of 4-chlorobenzyl chloride with 3,4-dimethylaniline, followed by reduction using sodium borohydride.
Aplicaciones Científicas De Investigación
U-47700 has been used extensively in scientific research to study its effects on the central nervous system. It has been found to be a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-3-8-16(11-13(12)2)21-18(23)17(22)20-10-9-14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNPZDFUNSBQJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6794535 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[(4-methoxyphenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4923503.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)
![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)


![2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)
![N~1~-cyclopentyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B4923576.png)

![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4923597.png)


![3-({[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4923603.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(2,5-dichlorophenyl)hydrazone]](/img/structure/B4923607.png)